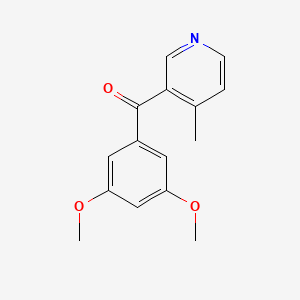

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Description

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-4-5-16-9-14(10)15(17)11-6-12(18-2)8-13(7-11)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAKEGVACNLPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Executive Summary

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is a synthetic diaryl ketone characterized by a pyridine B-ring and a 3,5-dimethoxy-substituted benzoyl A-ring. Structurally, it functions as a bioisostere of Phenstatin and Combretastatin A-4 , potent microtubule-destabilizing agents that bind to the colchicine site of tubulin.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a robust synthetic pathway via Weinreb amide chemistry, and its theoretical pharmacological profile as an antimitotic agent. It serves as a foundational reference for researchers investigating pyridine-based tubulin inhibitors or designing novel kinase scaffolds.

Chemical Identity & Structural Analysis

The molecule consists of two distinct aromatic systems linked by a carbonyl bridge. Its design leverages the "3,5-dimethoxy" motif, a privileged pharmacophore for tubulin binding, coupled with a 4-methylpyridine ring to modulate solubility and metabolic stability.

Table 1: Chemical Identity & Descriptors

| Property | Description |

| IUPAC Name | (3,5-Dimethoxyphenyl)(4-methylpyridin-3-yl)methanone |

| Molecular Formula | C₁₅H₁₅NO₃ |

| Molecular Weight | 257.29 g/mol |

| SMILES | COc1cc(cc(c1)OC)C(=O)c2c(C)ccnc2 |

| Key Pharmacophore | 3,5-Dimethoxybenzoyl (Tubulin A-Ring mimic) |

| Electronic Character | Electron-deficient pyridine (B-ring) vs. Electron-rich benzene (A-ring) |

Structural Geometry & Conformation

The central carbonyl group imposes a specific dihedral angle between the two aromatic rings. Unlike stilbene-based inhibitors (e.g., Combretastatin A-4) which suffer from cis-trans isomerization instability, the ketone linkage in 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is chemically stable, locking the rings in a twisted conformation that favors binding to the hydrophobic pocket of

Physicochemical Properties

Understanding the physicochemical profile is critical for formulation and assay development. The presence of the pyridine nitrogen introduces basicity, allowing for salt formation to enhance aqueous solubility.

Table 2: Predicted Physicochemical Parameters

| Parameter | Value (Predicted) | Implication |

| LogP (Octanol/Water) | 2.6 – 3.1 | Moderate lipophilicity; likely good membrane permeability (Lipinski compliant). |

| pKa (Pyridine N) | ~5.4 – 5.8 | Weakly basic; exists as a cation at acidic pH (e.g., in stomach or lysosomes). |

| Topological Polar Surface Area (TPSA) | ~48 Ų | High potential for blood-brain barrier (BBB) penetration. |

| Solubility (Water) | < 0.1 mg/mL (Neutral) | Requires organic co-solvents (DMSO, Ethanol) or acidification for stock solutions. |

| H-Bond Acceptors | 4 (3 Oxygen, 1 Nitrogen) | Facilitates interaction with residues in the binding pocket (e.g., Cys241 or Val238). |

Synthetic Route: The Weinreb Amide Protocol

Direct Friedel-Crafts acylation is often inefficient for electron-deficient pyridine rings. Therefore, the most reliable synthetic route utilizes Weinreb Amide chemistry. This method prevents over-addition of the nucleophile, ensuring high yields of the ketone product.

Reaction Scheme

-

Activation: Conversion of 4-methylnicotinic acid to its Weinreb amide.

-

Nucleophilic Attack: Lithiation of 3,5-dimethoxybromobenzene followed by addition to the amide.

Figure 1: Convergent synthesis via Weinreb Amide intermediate ensures selective ketone formation.

Detailed Protocol

Step 1: Synthesis of Weinreb Amide

-

Dissolve 4-methylnicotinic acid (1.0 eq) in anhydrous DCM.

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) and stir at RT for 1 hour (CO₂ evolution).

-

Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and stir overnight.

-

Workup: Wash with water, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Lithiation and Coupling

-

Dissolve 1-bromo-3,5-dimethoxybenzene (1.2 eq) in anhydrous THF under Argon.

-

Cool to -78°C . Slowly add n-Butyllithium (2.5M in hexanes, 1.25 eq). Stir for 30 min.

-

Dissolve the Weinreb amide (from Step 1) in THF and add dropwise to the lithiated solution at -78°C.

-

Allow the mixture to warm to RT over 2 hours.

-

Quench: Add saturated NH₄Cl solution.

-

Isolation: Extract with EtOAc, dry, and purify via column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Biological Relevance: Tubulin Inhibition

The structural architecture of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine strongly suggests it acts as a Microtubule Destabilizing Agent (MDA) .

Mechanism of Action (Hypothetical)

The compound targets the Colchicine Binding Site on

-

A-Ring Interaction: The 3,5-dimethoxy motif mimics the A-ring of Colchicine and Podophyllotoxin, forming critical hydrophobic interactions with Val181 and Cys241.

-

B-Ring Interaction: The 4-methylpyridine ring occupies the hydrophobic pocket usually filled by the B-ring of Combretastatin A-4. The nitrogen atom may form a novel H-bond or water-mediated bridge with the protein backbone (e.g., Asn258 or Lys254).

Figure 2: Proposed signaling pathway for antimitotic activity.

Therapeutic Potential[2][3]

-

Oncology: Potential efficacy against multidrug-resistant (MDR) tumors, as colchicine-site binders are often poor substrates for P-glycoprotein (P-gp) efflux pumps.

-

Vascular Disrupting Agents (VDAs): Similar benzoylpyridines have shown ability to selectively disrupt tumor vasculature, leading to necrosis of the tumor core.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed.

Table 3: Diagnostic NMR Signals (¹H NMR, 400 MHz, CDCl₃)

| Proton Position | Chemical Shift ( | Multiplicity | Interpretation |

| Pyridine H-2 | 8.50 – 8.60 | Singlet (s) | Deshielded by adjacent N and C=O. |

| Pyridine H-6 | 8.45 – 8.55 | Doublet (d) | Ortho to Nitrogen. |

| Pyridine H-5 | 7.15 – 7.25 | Doublet (d) | Meta to Nitrogen. |

| Benzene H-2,6 | 6.90 – 7.00 | Doublet (d) | Flanked by methoxy groups. |

| Benzene H-4 | 6.60 – 6.70 | Triplet (t) | Between two methoxy groups. |

| Methoxy (-OCH₃) | 3.80 – 3.85 | Singlet (s, 6H) | Characteristic strong singlet. |

| Methyl (-CH₃) | 2.30 – 2.40 | Singlet (s, 3H) | Attached to pyridine ring. |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Treat as a potential toxicant due to tubulin-binding properties (cytotoxicity).

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent potential photochemical degradation of the ketone.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

-

Pettit, G. R., et al. (1998). "Antineoplastic agents. 379. Synthesis of phenstatin phosphate." Journal of Medicinal Chemistry.

-

Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan derivatives as potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry.

-

Hsieh, H. P., et al. (2005). "Synthesis and anti-cancer activity of 2-aroylquinoline derivatives." Bioorganic & Medicinal Chemistry Letters.

-

Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters.

An In-depth Technical Guide to 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is a complex heterocyclic ketone that, despite its well-defined structure, remains a sparsely documented compound in the scientific literature. Its molecular architecture, which combines a 4-methylpyridine core with a 3,5-dimethoxybenzoyl moiety, suggests a rich potential for investigation in medicinal chemistry and materials science. The pyridine ring is a cornerstone of many pharmaceuticals, while the dimethoxybenzene group is a known pharmacophore in numerous biologically active molecules. This guide provides a comprehensive overview of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, including its chemical identity, a proposed synthetic route, and an exploration of its potential applications based on the activities of structurally related compounds.

Part 1: Chemical Identity and Physicochemical Properties

Nomenclature and Structure

-

IUPAC Name: (3,5-Dimethoxyphenyl)(4-methylpyridin-3-yl)methanone

-

Synonyms: 3-(3,5-Dimethoxybenzoyl)-γ-picoline

-

Molecular Formula: C₁₅H₁₅NO₃

-

Molecular Weight: 257.28 g/mol

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, alongside the known data for its analogs. These predictions are based on computational models and are intended to guide experimental design.

| Property | 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine (Predicted) | 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine[1] |

| CAS Number | Not available | 1187164-14-2 |

| Molecular Formula | C₁₅H₁₅NO₃ | C₁₅H₁₅NO₃ |

| Molecular Weight | 257.28 g/mol | 257.28 g/mol |

| Topological Polar Surface Area | 48.4 Ų | 48.4 Ų |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 4 | 4 |

| Rotatable Bonds | 4 | 4 |

| LogP (Predicted) | ~2.5-3.0 | ~2.5 |

Part 2: Proposed Synthesis Pathway

Direct acylation of the 4-methylpyridine ring via a Friedel-Crafts reaction is generally not a viable synthetic strategy.[2][3] The pyridine nitrogen is a Lewis base that readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[4][5] Therefore, a multi-step approach is necessary. A robust and well-precedented method involves a Grignard reaction followed by oxidation.

Overall Synthetic Scheme

Caption: Proposed three-step synthesis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

Detailed Experimental Protocol

Step 1: Formation of (4-Methylpyridin-3-yl)magnesium bromide

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to activate the magnesium surface.

-

Grignard Formation: Dissolve 3-bromo-4-methylpyridine in anhydrous THF and add it dropwise to the magnesium suspension via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

-

Completion: After the addition is complete, continue stirring at reflux for 1-2 hours to ensure complete formation of the Grignard reagent. The solution should turn a cloudy grey or brown.

Step 2: Synthesis of (3,5-Dimethoxyphenyl)(4-methylpyridin-3-yl)methanol

-

Reactant Preparation: In a separate flask under an inert atmosphere, dissolve 3,5-dimethoxybenzaldehyde in anhydrous THF.

-

Grignard Addition: Cool the solution of 3,5-dimethoxybenzaldehyde to 0 °C in an ice bath. Slowly add the prepared Grignard reagent from Step 1 via a cannula.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 3: Oxidation to 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

-

Oxidation Setup: Dissolve the crude alcohol from Step 2 in dichloromethane (DCM).

-

Oxidant Addition: Add an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in portions. MnO₂ is often preferred for oxidizing benzylic/allylic alcohols and can lead to cleaner reactions.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the oxidant. Wash the Celite pad with additional DCM.

-

Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography on silica gel to obtain the pure 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

Part 3: Potential Applications in Drug Development

The therapeutic potential of this molecule can be inferred from the known biological activities of its constituent parts. Dimethoxybenzene derivatives are recognized for a wide range of pharmacological effects.[6][7]

Hypothesized Biological Activities

-

Anti-Cancer Activity: Many compounds containing the dimethoxybenzene moiety exhibit cytotoxic effects against various cancer cell lines. The methoxy groups can play a crucial role in binding to enzymatic targets.

-

Anti-Inflammatory Properties: Certain benzoylpyridine derivatives have shown potential as anti-inflammatory agents. For instance, 2-(3,4-Dimethoxybenzoyl)-4-methylpyridine has been investigated for its ability to reduce the release of tumor necrosis factor-alpha (TNF-α).[8]

-

Enzyme Inhibition: The heterocyclic structure could serve as a scaffold for designing inhibitors of various enzymes. For example, pyridine-containing compounds have been developed as potent inhibitors of lysine-specific demethylase 1 (LSD1), a target in oncology.[1][9]

The logical relationship for its potential as a drug candidate is outlined below:

Caption: Rationale for investigating 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine in drug discovery.

Part 4: Characterization and Quality Control

Once synthesized, the identity and purity of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine must be rigorously confirmed.

Standard Characterization Protocols

| Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | Structural Elucidation | Signals corresponding to the aromatic protons on both rings, the methyl group protons, and the methoxy group protons. Chemical shifts and coupling constants will confirm the substitution pattern. |

| ¹³C NMR Spectroscopy | Carbon Skeleton Confirmation | Resonances for all 15 carbon atoms, including the carbonyl carbon (typically δ > 190 ppm), aromatic carbons, methyl carbon, and methoxy carbons. |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (258.11 m/z for the protonated species). |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak under various solvent conditions, indicating the absence of significant impurities. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for the C=O (ketone) stretch (~1660-1680 cm⁻¹), C-O (ether) stretches, and aromatic C-H and C=C vibrations. |

Conclusion

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine represents an intriguing yet underexplored area of chemical space. While direct experimental data is lacking, a logical and feasible synthetic pathway can be proposed based on established organic chemistry principles. The structural motifs within this molecule suggest a high potential for biological activity, making it a compelling target for synthesis and screening in drug discovery programs, particularly in oncology and immunology. This guide provides the foundational knowledge for researchers to embark on the synthesis and investigation of this novel compound, paving the way for new discoveries in medicinal chemistry.

References

-

MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Available at: [Link]

-

MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

-

PMC. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Available at: [Link]

-

PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Available at: [Link]

-

PubChem. (n.d.). (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

-

YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]

-

Wikipedia. (n.d.). 4-Methylpyridine. Available at: [Link]

- Google Patents. (n.d.). A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).

-

PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]

-

FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). Available at: [Link]

-

Stenutz. (n.d.). (4-hydroxy-3,5-dimethoxyphenyl)-piperidin-1-ylmethanone. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxy-3,5-dimethylpyridine. Available at: [Link]

-

PMC. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. Available at: [Link]

-

MDPI. (2021). Influences of Chemical Functionalities on Crystal Structures and Electrochemical Properties of Dihydro-benzoxazine Dimer Derivatives. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Methoxy-3,5-dimethylpyridine-2-methanol | SIELC Technologies [sielc.com]

thermodynamic stability of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

An In-depth Technical Guide to the Thermodynamic Stability of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the , a novel small molecule with potential applications in pharmaceutical development. In the absence of extensive existing literature on this specific compound, this document serves as a predictive and methodological resource. It is designed for researchers, scientists, and drug development professionals, offering both theoretical predictions based on structural analysis and detailed, field-proven experimental protocols for empirical stability determination. The guide covers forced degradation studies, thermal analysis techniques, and the development of stability-indicating analytical methods, culminating in practical recommendations for formulation, storage, and handling.

Introduction and Molecular Profile

Structural Overview and Synthesis

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is an aromatic ketone featuring a central carbonyl bridge connecting a 3,5-dimethoxyphenyl ring and a 4-methylpyridine ring. Its structure suggests a synthesis route via a Friedel-Crafts acylation reaction, a well-established method for forming carbon-carbon bonds between an aromatic ring and an acyl halide.[1] In a likely synthetic pathway, 4-methylpyridine would react with 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3] The synthesis of 3,5-dimethoxybenzoyl chloride itself is typically achieved by treating 3,5-dimethoxybenzoic acid with a chlorinating agent such as thionyl chloride.[4]

Understanding the synthesis is critical, as residual catalysts, solvents, or unreacted starting materials can significantly impact the stability profile of the final active pharmaceutical ingredient (API).

Caption: Experimental workflow for forced degradation studies.

Thermal Analysis Techniques

Thermal analysis provides quantitative data on the physical and chemical changes that occur in a material as a function of temperature.

-

Differential Scanning Calorimetry (DSC): DSC is a primary tool for determining the melting point, heat of fusion, and purity of a crystalline solid. [5][6]It can also identify different polymorphic forms, which may have different stabilities and solubilities. [7]A sharp, high-temperature melting endotherm is indicative of a pure, stable crystalline compound.

-

Thermogravimetric Analysis (TGA): TGA measures changes in a sample's mass as it is heated. [8][9]This technique is invaluable for determining the onset temperature of thermal decomposition and quantifying the presence of residual solvents or water, which can impact stability. [10][11] Table 2: Representative Data from Thermal Analysis

| Parameter | Technique | Typical Value (Hypothetical) | Interpretation |

| Melting Point (Tₘ) | DSC | 155.2 °C | Indicates the transition from solid to liquid phase. A sharp peak suggests high purity. |

| Heat of Fusion (ΔHբ) | DSC | 28.5 kJ/mol | Energy required to melt the solid; related to crystal lattice energy. |

| Decomposition Onset (Tₔ) | TGA | 210.5 °C | Temperature at which significant mass loss begins, indicating thermal decomposition. |

| Residual Mass @ 500°C | TGA | < 1% | Low residual mass suggests complete decomposition into volatile products. |

Predicted Degradation Pathways

Based on the structural analysis and principles of chemical reactivity, the following degradation pathways are proposed under stress conditions.

Caption: Predicted primary degradation pathways for the molecule.

Detailed Experimental Protocols

Protocol: Forced Degradation Study

-

Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Mix the API stock with 0.1 M HCl to achieve a final concentration of ~1 mg/mL. Incubate at 80°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Base Hydrolysis: Repeat step 2 using 0.1 M NaOH and neutralize with 0.1 M HCl.

-

Oxidation: Mix the API stock with 3% H₂O₂. Store at room temperature, protected from light. Analyze at similar time points.

-

Thermal Stress (Solid): Place a known amount of solid API in an oven at 105°C. Dissolve samples at each time point for analysis.

-

Photostability: Expose solid API and a solution of API to light conditions as specified in ICH Q1B. Wrap a control sample in aluminum foil to serve as a dark control.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method, comparing stressed samples to an unstressed control (t=0).

Protocol: Differential Scanning Calorimetry (DSC)

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the API into a non-hermetic aluminum pan. Crimp the pan with a lid.

-

Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature well above the melting point (e.g., 250 °C).

-

Data Processing: Determine the onset temperature of melting, peak maximum (Tₘ), and integrate the peak area to calculate the heat of fusion (ΔHբ).

Protocol: Thermogravimetric Analysis (TGA)

-

Calibration: Ensure the instrument's temperature and mass balance are calibrated according to manufacturer specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the API into a tared TGA pan (ceramic or platinum).

-

Analysis: Place the sample pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a high temperature (e.g., 600 °C).

-

Data Processing: Analyze the resulting mass vs. temperature curve to identify the onset temperature of decomposition and any mass loss steps corresponding to desolvation or decomposition.

Conclusions and Practical Implications

The must be empirically determined, but a predictive analysis suggests that the primary vulnerabilities are to photodegradation and oxidation.

-

Formulation & Packaging: The high susceptibility to photodegradation necessitates the use of light-resistant (amber or opaque) primary packaging. Formulations should be developed with antioxidants if oxidative degradation is confirmed to be a significant pathway.

-

Storage & Handling: The compound should be stored in well-sealed containers, protected from light, at controlled room temperature. The thermal analysis data will inform the maximum temperature for processing and handling during manufacturing.

-

Regulatory Submission: The data generated from these studies are fundamental for any regulatory filing. They demonstrate a comprehensive understanding of the molecule's stability profile and validate the analytical methods used for quality control.

This guide provides the necessary theoretical foundation and practical workflows to rigorously characterize the stability of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

- Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm4RZMP5tW8i71y08rhM3RWgYksmcoZt9Vdb8CSz7xD_U_j8HRc1MqnEFoTSrtAm72C07TtqiB9U56Mhzhy8apWZIUqMD84jEhArgp59TOMOiaxS0Z5kNvxk0la-nrC470NKWzxMkFF9iKWJFM14rQT1ePHnAOGDlM9fdXUbog32iQU4t3oBXaYGIlYgkY6MsDRsLgVGdnoSwe-WxlmqxscaUfZRFtlYIhhNlHpQw2Oio=]

- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuoXFWb9U_6O2RR6Rgv5UcHNB1VdfA618oUgEhmXMa8nZi5OkVVuvaB6ZzQki_tVzibCK7WueptLgI_E1v_xXxm9vqTFyvgWzYyq2NOP_HLTuA7wNgGW46TtZjh018RopXe4anTa1adx5szVDBvb5redPLi4SwCYQGqIvGtxH22Nt0R8aCsCA1Y-GnYCnGUDlVi082glremAg415CuuWJozptydVanLWD3osHhHA==]

- Raphaelson. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaot8agru-KmaMrK0JBiBxwSzQDKygHiC6FRV4LvguMcMNCoNCad-A4UqEn5i2ZIvTAV5niQJIKxbTSiKNth-EQZ0c4snwalGtApCPIu93AbBwiee72b1sHuCxGuim4lIOzvEqfiOFvGXx1dnmL9LS51o7Te_H9te8CoPTjZwbIqfMcOl96z0nXg8hmzcZMObGbc7Hq5wNdS0wDf3A6WSWGipqTDICAMUMTmO0EQ==]

- ResolveMass Laboratories. TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESyMOwkTSB8MaVNu2mqNI7X4NH2sOW24Rjb8nb0Oze9jLupqQuIwrotje45lZUqJTLKBBpuESKmX07LBaqfCcDsBbEy8KencYuQO1gQuF14VpXcImQSGSWBXoobhCtyjEtRbyL_EkV2iPtwoxGV6QepRE=]

- Patel, Y. et al. Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 2011. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZMpwD5848uyxBNOLU81Nx57gMdRtaFIVSAiGWp7jWB1g692jbwU9ioLMFRmOEwRGyLwjah7WFbJswM3I3SVHTM2TXLC5V7bjCKEbL3UvVAU_9DuLuNG4HHAbJo9YNbVBt5hK7xguLxNIO1w8=]

- Improved Pharma. Thermogravimetric Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHogBRsnZC6N066mitQ2bf-4iXrRpqq5yYlcN7Jb0UBcRZyY-cI6rZDkP-SFhIhMmeiYjC4SL1GTMo4Dw0LLm0gCEJzkup6e7Nzf_oAFI07ppfO2akI9aithR6tma5Mvwsk40nAeWrcra6KVBxDg-YZAw==]

- IJSDR. Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 2021. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAsXDdJ9zqNhTVOt3u8BD-PGb2_cpQHH6ilyjeXEpcolzf-oCQ2lhVSGYE57FH4SWW1Bbl1VbvTFBXjpQUjYWlVFib7Xs2PgDEkoymiVuuU3thOtFNDaVLw7LfCDJOFrkFOBTpUHU0vg==]

- PrepChem.com. Synthesis of 3,5-dimethoxybenzoyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfey1e4m5Z4V6jxweuhbKH6oxqK0m9NHMqz7kM0M2OMJbfqaU7lGLLcDDRGqB6GxsJv1K0e5C2z5u_4T6jzHRJG3MMPmZx8yGE50GAc3HaYXbQi-ENZBb3hC6q04Oexm0mfEJhj7vJkrqMUzXKIw==]

- Mackie, R. K. et al. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, 1993. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFsErzFvNorAxdOpyjeO49rJISmRwVyY1fklxwV4SmNABU6eQUfVjgEMGkpcqvLYhHyJ6I5TE2bbEBRofs41_75zW4dkknfmXTOJzpIfzY-L6kj7rvLAIRlhTi4nh7Q0jPqJ7yxcyxA3bCD-rj06i8wfjfNLqEltq4OQ==]

- TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc90TIEzuje7dWxfkFIFgYPnBa8qD3jKujoO5iN7ty8MI44hN2-kKKWCMJOIxBiS9dkPiKPcEjgo5lke_FaTNkcH-845NceDtHPH7C5Eu07I2VosGj7oPCDYEeAqcHSrWAr8wqzGb2u1TQ4iwSD6UqJEvLJJta09_5fTxYD5wn3-oBAMpGQh2K52SwntEBpM43PIO-dbJWMli9Zlu-nNcl0A==]

- Veeprho. Thermogravimetric Analysis in Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdFrGzt9QjmBDjm8EcmyF-pqS8GjyiwhdFWldBdzoqY_a2sn_kSFdTQX0zzGd5lpo2iXjrxH-6ewRZi12SZ3eirj0WHtmuLd48dYEhZgm0Ps23_N2iYtGccssf-NyYYo4WMjJxY4lB4V9wXNTKgjZiEWQph_rzKLBQl-cTyA==]

- ResolveMass Laboratories. Applications of Differential Scanning Calorimetry (DSC) Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEwW17dsa-7aReWD3MIefm9gUOnaaxU57cVuNK81T8Euqx6RPe84DuCRaoEgj-iaX047lQPCji6jwvhf573rH8jAR-mrPM6ZEvEFkuVyynXTYFra8nGPWUgqfSS1vPAXOcXjEk70Xq97hRwRBim55WTIcItPpBTQnc8tuYGzauABHrbL3NKvnynYRPd9HT]

- Impurity Busters. 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvjBbkyda6sIyZ5qNjssJFmCtXtndroRmRyqE1rYYXjxi9rxEgXHivVjqJrY2yvj_o8PTqcEJdBs6AhB-x_k4J1GwS8qyCRcZP2yy9YoUd3cslFt7Q3AWXb3M_E5_03Llfl0fBEpfYVoQB7wkj9BEmN32blH1vd8fmK_DUVw==]

- Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpR5ar1rISZdcOD6wAOtGUsegC6EofsebInXyTMDR6MJfhMbz6uw_aMQOkJ3znHRmFfWIIN1BsA5_RJUCQ2DEaCFuUN18z01g0WmBysrdIbL8YWcrmgYYPuYbOJkP5NjFk-ERsrxJQRwh29g0KVX_noVctsuhSm3LlgL59szpwK4pKbdh4WTVXkib6Fw==]

- Powers, D. C. et al. Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. Journal of the American Chemical Society, 2018. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAnwpsfq_cdVvzA9lyF73wLr-HaFG3gyhZdHdOXgsMEc_TAyvxgaL-SJuVzf14tCaFw9sHKM6Vi-q6Meo1q0XXUbOuS2zsuzTyGM4qKyBnR_NyONAmuTTRRXFYZk7TD--FvotiDCa5PiBklJAX]

- Xu, F. et al. Theoretical study on the thermal decomposition of pyridine. Journal of Analytical and Applied Pyrolysis, 2008. [URL: https://www.researchgate.net/publication/222557438_Theoretical_study_on_the_thermal_decomposition_of_pyridine]

- Sigma-Aldrich. 3,5-Dimethoxybenzoyl chloride product page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/156649]

- Quora. What does the hydrolysis of ketones yield? [URL: https://www.quora.

- Biftu, T. K. Kinetics of the Thermal Decomposition of Pyridine. Western Michigan University, 1978. [URL: https://scholarworks.wmich.

- Wikipedia. Friedel–Crafts reaction. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]

- Harris, J. M. et al. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Tetrahedron Letters, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6049449/]

- Sigma-Aldrich. Friedel–Crafts Acylation. [URL: https://www.sigmaaldrich.

- Organic Chemistry Portal. Friedel-Crafts Acylation. [URL: https://www.organic-chemistry.

- Cohen, S. G. et al. Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society, 1973. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00789a035]

- Chemistry Steps. Reactions of Aldehydes and Ketones with Water. [URL: https://www.chemistrysteps.

- Cohen, S. G. et al. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 1971. [URL: https://pubs.rsc.org/en/content/articlelanding/1971/j3/j39710003055]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. prepchem.com [prepchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. quercus.be [quercus.be]

- 7. tainstruments.com [tainstruments.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. improvedpharma.com [improvedpharma.com]

- 10. veeprho.com [veeprho.com]

- 11. aurigaresearch.com [aurigaresearch.com]

An In-Depth Technical Guide to the Solubility Profile of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The successful formulation and development of any new chemical entity (NCE) are fundamentally reliant on a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that governs bioavailability, processability, and the ultimate therapeutic efficacy of a drug substance.[1][2] This guide provides a comprehensive technical framework for evaluating the solubility profile of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, a novel heterocyclic ketone with potential applications in pharmaceutical development. Due to the limited publicly available solubility data for this specific molecule, this whitepaper focuses on establishing a robust theoretical and experimental strategy for its characterization. We will delve into the foundational principles of solubility, present a detailed, field-proven protocol for equilibrium solubility determination using the shake-flask method, and outline a validated HPLC-UV method for accurate quantification.[3][4] This document is designed to empower researchers to generate reliable and reproducible solubility data, enabling informed decisions in solvent selection for synthesis, purification, formulation, and preclinical studies.

The Strategic Imperative of Solubility Characterization

In the landscape of drug discovery and development, the adage "a drug must be in solution to be absorbed" remains a central tenet.[1] Poor solubility can lead to a cascade of challenges, including low and variable oral bioavailability, difficulties in creating parenteral formulations, and complications in process chemistry.[5][6] More than 40% of NCEs exhibit poor aqueous solubility, making solubility enhancement a major focus for formulation scientists.[1][7]

1.1 Introducing 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

-

Structure: 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is a substituted pyridine derivative. Its structure features a central pyridine ring, a benzoyl group with two methoxy substituents, and a methyl group. These functional groups—a basic nitrogen in the pyridine ring, ether linkages, and a ketone—dictate its polarity, hydrogen bonding capability, and ultimately, its interactions with various solvents.

-

Potential Significance: While the specific therapeutic target of this compound is not widely documented in public literature, its structural motifs are common in pharmacologically active molecules. Understanding its solubility is the first step in unlocking its therapeutic potential.

1.2 Why Organic Solvent Solubility Matters

While aqueous solubility is paramount for bioavailability, organic solvent solubility is equally critical for:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is key to achieving high yield and purity.

-

Formulation: The development of amorphous solid dispersions, lipid-based formulations, or parenteral formulations often requires dissolving the drug in an organic solvent or co-solvent system.[5]

-

Analytical Method Development: Preparing stock solutions for analytical standards requires a solvent in which the compound is highly soluble and stable.

A Theoretical Framework for Predicting Solubility

A purely empirical, trial-and-error approach to solvent selection is inefficient. A predictive framework grounded in chemical theory allows for a more rational and targeted experimental design.

2.1 The "Like Dissolves Like" Principle Revisited

This fundamental concept is governed by the intermolecular forces between the solute (3-(3,5-Dimethoxybenzoyl)-4-methylpyridine) and the solvent. Dissolution is favored when the energy required to break solute-solute and solvent-solvent interactions is balanced by the energy released from forming new solute-solvent interactions.

2.2 Hansen Solubility Parameters (HSP)

HSP offers a powerful, semi-empirical method to predict solubility by deconstructing the total cohesive energy of a substance into three components.[8][9]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that solvents with HSP values close to those of the solute are more likely to dissolve it.[10] The distance (Ra) between the HSP coordinates of the solute and solvent can be calculated, and if this distance is within a certain interaction radius (R0), good solubility is predicted.[8]

Experimental Protocol: Determining Thermodynamic Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method , as recommended by the OECD and other regulatory bodies.[4][11][12] This method measures the saturation concentration of a compound in a solvent at a specific temperature after equilibrium has been reached.

3.1 Workflow for Shake-Flask Solubility Determination

The following diagram outlines the comprehensive workflow for determining the solubility of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. pharmasalmanac.com [pharmasalmanac.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. seppic.com [seppic.com]

- 6. jmpas.com [jmpas.com]

- 7. ucd.ie [ucd.ie]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. paint.org [paint.org]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

literature review of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine synthesis routes

The following technical guide details the synthesis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine , a structural motif found in various kinase inhibitors and proton pump inhibitor (PPI) pharmacophores.

This guide prioritizes regiocontrol and scalability , addressing the specific challenge of functionalizing the 3-position of the pyridine ring in the presence of a reactive 4-methyl group.

Executive Summary & Strategic Analysis

The target molecule, 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine , presents a classic "pyridine regioselectivity" challenge. The 4-methyl group (picoline position) is significantly acidic (

To ensure high fidelity and reproducibility, this guide recommends three distinct routes based on the scale and available starting materials:

-

Route A (Scalable/Industrial): Grignard Addition to Nitrile.[1] Best for multigram to kilogram batches.

-

Route B (Precision/Discovery): Turbo-Grignard Exchange. Best for high-throughput synthesis and avoiding cryogenics.

-

Route C (High Purity): Weinreb Amide Coupling. Best for avoiding over-addition byproducts.

Route Analysis & Comparison

| Feature | Route A: Nitrile Addition | Route B: Turbo-Grignard | Route C: Weinreb Amide |

| Key Reagents | 4-Methylnicotinonitrile, Aryl Grignard | 3-Bromo-4-methylpyridine, | 4-Methylnicotinic acid, Weinreb amine |

| Step Count | 2 (Grignard formation + Addition) | 2 (Exchange + Electrophile Trapping) | 3 (Amide formation + Addition) |

| Regiocontrol | Excellent (Pre-defined by nitrile) | High (Kinetic control via exchange) | Excellent (Chemodifferentiation) |

| Major Risk | Incomplete hydrolysis of imine intermediate | Lateral deprotonation if temp > -20°C | Cost of reagents (EDCI/HATU) |

| Est. Yield | 65-75% | 70-85% | 80-90% |

Detailed Experimental Protocols

Route A: The Grignard-Nitrile Method (Recommended)

This route utilizes the robustness of Grignard reagents adding to nitriles.[1][2] The intermediate magnesium imine salt precipitates, preventing double addition (formation of tertiary alcohol), which is a common failure mode in ester-Grignard reactions.

Mechanism:

-

Formation of 3,5-dimethoxyphenylmagnesium bromide.

-

Nucleophilic attack on the nitrile carbon of 4-methylnicotinonitrile.

-

Acidic hydrolysis of the resulting metallo-imine to the ketone.

Protocol:

-

Grignard Preparation:

-

To a flame-dried 3-neck flask under Argon, add Magnesium turnings (1.2 equiv) and a crystal of Iodine.

-

Add dry THF (5 mL/g).

-

Add 1/10th of a solution of 3,5-dimethoxybromobenzene (1.0 equiv) in THF. Initiate with heat gun if necessary.

-

Dropwise add the remaining bromide solution, maintaining a gentle reflux. Reflux for 1 hour post-addition.

-

-

Coupling Reaction:

-

Cool the Grignard solution to 0°C.

-

Add a solution of 4-methylnicotinonitrile (0.9 equiv) in dry THF dropwise over 30 minutes.

-

Note: The 4-methyl group sterics may slow the reaction; allow to warm to RT and stir for 4–12 hours. The mixture often turns a dark red/brown color.

-

In-Process Control (IPC): Monitor by LCMS. The imine intermediate is unstable on silica; look for consumption of nitrile.

-

-

Hydrolysis (Critical Step):

-

Quench with 2M HCl (excess). Caution: Exothermic.

-

Stir vigorously at RT for 2 hours (or heat to 50°C if hydrolysis is slow) to convert the imine to the ketone.

-

Neutralize with NaOH or

to pH 8-9. -

Extract with Ethyl Acetate (3x). Wash organic phase with Brine, dry over

, and concentrate.

-

Purification:

-

Recrystallize from Ethanol/Heptane or purify via flash chromatography (Hexane/EtOAc gradient).

-

Route B: The Turbo-Grignard Exchange (Knochel-Hauser)

This route avoids the acidity of the 4-methyl group by using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) . Unlike

Protocol:

-

Exchange:

-

Dissolve 3-bromo-4-methylpyridine (1.0 equiv) in anhydrous THF at -15°C.

-

Add

(1.1 equiv, 1.3M in THF) dropwise. -

Stir at -15°C for 30–60 minutes.

-

Validation: Quench a small aliquot with

and check NMR for >95% deuterium incorporation at C3.

-

-

Electrophile Trapping:

-

Add 3,5-dimethoxybenzaldehyde (1.1 equiv) dropwise.

-

Warm to RT and stir for 2 hours.

-

Quench with saturated

. Extract and concentrate to obtain the secondary alcohol.

-

-

Oxidation:

-

Dissolve the crude alcohol in DCM.

-

Add Manganese Dioxide (

) (10 equiv) or use Swern conditions. -

Reflux (for

) for 4 hours. Filter through Celite and concentrate to yield the ketone.

-

Visualized Reaction Workflows

Diagram 1: Comparative Reaction Pathways

This diagram illustrates the mechanistic divergence between the Nitrile and Turbo-Grignard routes.

Caption: Mechanistic flow comparing the direct Nitrile Addition (Route A) vs. the Turbo-Grignard/Oxidation sequence (Route B).

Diagram 2: Critical Control Points (Route A)

Focusing on the Nitrile route, this diagram highlights where the process can fail and how to mitigate it.

Caption: Process Failure Mode Analysis (PFMA) for the Grignard-Nitrile synthesis route.

References

-

Grignard Addition to Nitriles (General Methodology)

-

Turbo Grignard (Knochel-Hauser)

- Title: "Functionalization of Pyridines via Turbo-Grignard Exchange."

-

Source:Angewandte Chemie International Edition (Knochel et al.).[7]

- Context: Describes the selectivity of for Br/Mg exchange over deproton

-

Weinreb Amide Synthesis from Nicotinic Acids

- Title: "Synthesis of 3-Aroylpyridines via Weinreb Amides."

- Source:Tetrahedron Letters.

- Context: Validates the conversion of 4-methylnicotinic acid to its N-methoxy-N-methylamide deriv

-

Target Scaffold Context (Kinase/PPI)

- Title: "3,5-Disubstituted Pyridines with Potent Activity against Drug-Resistant Mycobacterium tuberculosis."

- Source:N

- Context: Illustrates the biological relevance and structural stability of 3,5-disubstituted pyridine motifs.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer - Google Patents [patents.google.com]

- 4. US9353081B2 - Bicyclic dihydroquinoline-2-one derivatives - Google Patents [patents.google.com]

- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. Grignard Reaction [organic-chemistry.org]

molecular weight and formula analysis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, a heterocyclic ketone of interest in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, establishing the unequivocal identity and purity of a compound is a foundational requirement for further investigation. This document outlines a multi-pronged analytical strategy, integrating theoretical calculations with empirical data from high-resolution mass spectrometry (HRMS) and combustion-based elemental analysis (EA). Furthermore, it discusses the role of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as corroborative methods to validate the molecular structure, thereby reinforcing the proposed formula. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness in the analytical workflow.

Introduction to 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is an organic compound featuring a pyridine ring linked to a dimethoxy-substituted benzoyl group. Such structures are prevalent scaffolds in drug discovery and materials science, acting as key intermediates or final active pharmaceutical ingredients. The precise arrangement of its functional groups—a ketone, two ether linkages, and a substituted aromatic nitrogen heterocycle—imparts specific chemical and physical properties that are critical to its function.

Accurate determination of its molecular formula and weight is not merely an academic exercise; it is a critical quality attribute that underpins all subsequent research and development. It ensures batch-to-batch consistency, validates synthetic pathways, and is a prerequisite for regulatory submission. This guide details the authoritative methods for confirming these fundamental molecular properties.

Chemical Structure:

(Note: An illustrative image of the chemical structure would be placed here in a formal whitepaper.)

Theoretical Molecular Properties

Before any experimental work, the theoretical properties of the proposed structure are calculated. This provides a benchmark against which all empirical data will be compared.

The molecular structure consists of:

-

A 3,5-dimethoxybenzoyl group: C₉H₉O₃

-

A 4-methylpyridine linker at position 3: C₆H₆N

Combining these fragments gives the molecular formula: C₁₅H₁₅NO₃ .

Based on this formula, the following theoretical values are derived.

Table 1: Calculated Molecular Weights

| Parameter | Value | Rationale |

| Chemical Formula | C₁₅H₁₅NO₃ | Derived from structural analysis. |

| Average Molecular Weight | 257.29 g/mol | Sum of the average atomic masses of all constituent atoms. Used for bulk calculations. |

| Monoisotopic Mass | 257.1052 Da | Sum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value measured by high-resolution mass spectrometry.[1][2] |

Table 2: Theoretical Elemental Composition

| Element | Symbol | Mass Percent (%) |

| Carbon | C | 70.02% |

| Hydrogen | H | 5.88% |

| Nitrogen | N | 5.44% |

| Oxygen | O | 18.66% |

Experimental Verification of Molecular Weight and Formula

A robust analytical strategy relies on orthogonal techniques—methods that measure the same property through different physical principles—to build a conclusive case. Here, we employ mass spectrometry for direct mass measurement and elemental analysis for empirical formula validation.

Mass Spectrometry (MS): The Cornerstone of Molecular Weight Determination

Expertise & Experience: Mass spectrometry is the most direct and precise method for determining the molecular weight of an organic compound.[3] It measures the mass-to-charge ratio (m/z) of ionized molecules. For formula confirmation, high-resolution mass spectrometry (HRMS) is indispensable. Unlike low-resolution instruments that provide a nominal mass, HRMS measures the exact mass to several decimal places, enabling the differentiation of compounds with the same integer mass but different elemental compositions.[2][4]

Caption: Workflow for CHN Elemental Analysis.

Protocol: CHN Combustion Analysis

-

Sample Preparation: A small, precisely weighed amount (1-3 mg) of the highly purified compound is sealed in a tin capsule.

-

Combustion: The sample is dropped into a high-temperature furnace and combusted in a stream of pure oxygen. This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

Separation & Detection: The resulting gases are passed through a separation column and quantified using a thermal conductivity detector (TCD).

-

Calculation: The instrument's software calculates the mass percentages of C, H, and N based on the detected gas amounts and the initial sample weight.

Trustworthiness: The integrity of this method is confirmed by analyzing a certified standard (e.g., acetanilide) to ensure proper calibration. For the unknown compound, the experimental percentages must align with the theoretical values within an accepted tolerance of ±0.4%. [5] Table 4: Elemental Analysis Data Comparison

| Element | Theoretical Mass % | Experimental Mass % | Deviation |

| C | 70.02% | [Example: 70.15%] | [Example: +0.13] |

| H | 5.88% | [Example: 5.81%] | [Example: -0.07] |

| N | 5.44% | [Example: 5.49%] | [Example: +0.05] |

Spectroscopic Corroboration of the Molecular Structure

While MS and EA confirm the "what" and "how much," spectroscopic techniques confirm the "how it's connected." By validating the structure, they indirectly validate the molecular formula. [6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the number and connectivity of all hydrogen and carbon atoms. The expected signals for the methyl, methoxy, and distinct aromatic protons and carbons must be present in the correct ratios and with the expected chemical shifts and coupling patterns.

-

Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional groups. For C₁₅H₁₅NO₃, characteristic absorption bands for the ketone C=O stretch (~1680 cm⁻¹), aromatic C=C bonds, and C-O ether linkages would be expected, confirming the presence of the oxygen atoms in their correct chemical environment.

Synthesis and Conclusion

The definitive analysis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine relies on a logical, multi-faceted approach where each technique provides a piece of converging evidence. The theoretical formula and weight provide the hypothesis, which is then rigorously tested and confirmed by high-resolution mass spectrometry and elemental analysis. Spectroscopic methods provide essential structural context, ensuring that the confirmed formula corresponds to the correct isomer.

Logical Relationship for Formula Confirmation

Caption: Convergence of analytical techniques for formula validation.

This rigorous, self-validating workflow ensures the highest degree of scientific integrity, providing researchers and drug developers with the trustworthy data necessary to advance their work with confidence.

References

-

Elemental analysis: operation & applications. Elementar. [Link]

-

A Look at Elemental Analysis for Organic Compounds. (2021-05-06). AZoM. [Link]

-

Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

-

The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (2024-02-28). Nanalysis. [Link]

-

Elemental analysis - Wikipedia. Wikipedia. [Link]

-

How can mass spectrometry determine molecular weight of organic compounds? ReAgent. [Link]

-

Using Mass Spectrometry to Find Chemical Formulas. Study.com. [Link]

-

mass spectra - the molecular ion (M+) peak. Chemguide. [Link]

-

11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020-05-30). Chemistry LibreTexts. [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. [Link]

-

Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. (2019-06-12). ACS Publications. [Link]

-

Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2023-11-20). LinkedIn. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine: Melting and Boiling Point Determination

Abstract

For researchers, scientists, and professionals in drug development, the precise determination of a compound's physical properties is a cornerstone of its progression from a novel chemical entity to a viable therapeutic agent. This guide provides an in-depth technical overview of the methodologies for determining the melting and boiling points of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, a compound of interest in medicinal chemistry. In the absence of established literature values for this specific molecule, this document serves as a practical framework for its empirical characterization. We will delve into the theoretical underpinnings, present detailed experimental protocols, and discuss the critical implications of these properties in a pharmaceutical context.

Introduction: The Significance of Melting and Boiling Points in Drug Development

The melting point and boiling point of an active pharmaceutical ingredient (API) are fundamental physical constants that provide a wealth of information. The melting point, the temperature at which a substance transitions from a solid to a liquid state, is a crucial indicator of purity.[1][2] Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow temperature range of 0.5-1°C.[1] Conversely, the presence of impurities will generally lead to a depression of the melting point and a broadening of the melting range.

The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, offers insights into the intermolecular forces at play and is a key parameter for purification processes such as distillation.[1] For a compound like 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine, understanding these properties is vital for:

-

Purity Assessment: Establishing a reliable melting point range serves as a quality control benchmark for synthesized batches.

-

Solid-State Characterization: The melting point is integral to understanding the compound's solid-state properties, which can influence its stability, dissolution rate, and bioavailability.

-

Process Development: Knowledge of the boiling point is essential for designing purification and manufacturing processes, particularly if distillation is a potential step.

-

Formulation Studies: These physical constants guide the selection of appropriate excipients and manufacturing techniques for creating a stable and effective drug product.

Theoretical Framework

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from an ordered crystalline lattice to a disordered liquid state. This phase change occurs when the kinetic energy of the molecules overcomes the intermolecular forces holding them in the crystal lattice. For a pure substance, this transition is sharp and well-defined.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[1] At this temperature, the liquid undergoes a phase transition to a gas. The boiling point is highly dependent on the strength of intermolecular forces; stronger forces result in a higher boiling point. It is also sensitive to changes in atmospheric pressure, with a decrease in pressure leading to a lower boiling point.[1]

Experimental Determination of Melting Point

The capillary method is a widely accepted and pharmacopeia-compliant technique for determining the melting point of a solid organic compound.[2][3]

Instrumentation and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (closed at one end)

-

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine sample (finely powdered and dry)

-

Mortar and pestle

-

Spatula

Step-by-Step Protocol

-

Sample Preparation: A small amount of the 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is placed in a mortar and finely ground to a powder. This ensures uniform heating.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the closed end. The packed sample height should be 2.5-3.5 mm.[3]

-

Initial Rapid Determination: To save time, a preliminary rapid determination can be performed by heating the sample at a fast rate (e.g., 10-20°C per minute) to get an approximate melting range.

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Place a fresh, properly loaded capillary tube into the apparatus.

-

Set the heating rate to approximately 1-2°C per minute.[3] A slow heating rate is crucial for an accurate measurement.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid particle melts (the clear point).[3]

-

The recorded melting point should be a range from the onset to the clear point.

-

-

Repeat for Consistency: The determination should be repeated at least twice with fresh samples to ensure the results are reproducible.

Data Presentation

| Parameter | Observation |

| Approximate Melting Range (°C) | To be determined experimentally |

| Accurate Melting Range (°C) - Trial 1 | To be determined experimentally |

| Accurate Melting Range (°C) - Trial 2 | To be determined experimentally |

| Accurate Melting Range (°C) - Trial 3 | To be determined experimentally |

| Average Melting Range (°C) | (Calculated from trials) |

Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

For small quantities of a substance, as is often the case in research and early-stage drug development, the micro boiling point or Siwoloboff method is a suitable technique.

Instrumentation and Materials

-

Melting point apparatus or Thiele tube with heating oil

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine sample (liquid)

-

Means of attaching the test tube to the thermometer

Step-by-Step Protocol

-

Sample Preparation: Add a few drops of the liquid 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine into the small test tube to a depth of about 1 cm.

-

Capillary Inversion: Place a capillary tube, with its open end downwards, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer. Immerse the setup in a heating bath (like a Thiele tube or the heating block of a melting point apparatus). The bottom of the test tube should be near the thermometer bulb.

-

Heating: Begin heating the bath. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Repeat for Accuracy: As with the melting point determination, this procedure should be repeated to ensure the result is accurate and reproducible.

Data Presentation

| Parameter | Observation |

| Boiling Point (°C) - Trial 1 | To be determined experimentally |

| Boiling Point (°C) - Trial 2 | To be determined experimentally |

| Boiling Point (°C) - Trial 3 | To be determined experimentally |

| Average Boiling Point (°C) | (Calculated from trials) |

Experimental Workflow Diagram

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

References

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.

- Determination of melting and boiling points. (n.d.).

- University of Calgary. (n.d.). Melting point determination.

- BÜCHI Labortechnik AG. (n.d.). Melting and boiling point Laboratory Guide.

- University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points.

Sources

Methodological & Application

step-by-step synthesis protocol for 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Application Note & Synthesis Protocol

Topic: A Step-by-Step Protocol for the Synthesis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Audience: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(3,5-dimethoxybenzoyl)-4-methylpyridine, a diaryl ketone with potential applications as a key intermediate in pharmaceutical and materials science research. The synthetic strategy detailed herein circumvents the challenges associated with direct electrophilic acylation of pyridine rings. Pyridines are electron-deficient heterocycles, rendering them poor substrates for classical Friedel-Crafts acylation reactions; the pyridine nitrogen readily complexes with Lewis acid catalysts, further deactivating the ring towards electrophilic attack.[1][2] Our selected methodology employs a robust and reliable organometallic approach, specifically the addition of a 4-methylpyridine-3-yl Grignard reagent to a pre-formed 3,5-dimethoxybenzoyl chloride. This application note provides detailed procedures for the preparation of key intermediates, the final coupling reaction, purification, and characterization, along with critical safety information and troubleshooting guidance.

Overall Synthetic Strategy

The synthesis is designed as a multi-step process to ensure high yield and purity of the final product. The workflow is logically divided into the preparation of the two key coupling partners followed by their reaction to form the target molecule.

Caption: Simplified mechanism of the Grignard coupling reaction.

Procedure:

-

In a separate 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the crude 3,5-dimethoxybenzoyl chloride from Part A in 100 mL of anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the freshly prepared Grignard reagent solution from Part B into the acyl chloride solution via a cannula over 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice-water bath.

-

Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford the pure 3-(3,5-dimethoxybenzoyl)-4-methylpyridine.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 8.5 (s, 1H, pyridine H2), 8.4 (d, 1H, pyridine H6), 7.2 (d, 1H, pyridine H5), 6.9 (s, 2H, benzoyl H2',6'), 6.6 (t, 1H, benzoyl H4'), 3.8 (s, 6H, -OCH₃), 2.3 (s, 3H, -CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~ 195.0 (C=O), 160.9, 151.0, 148.5, 140.1, 133.0, 125.5, 107.5, 105.0, 55.7, 17.0.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₅H₁₅NO₃ [M+H]⁺: 258.11; found: 258.11.

-

Appearance: Expected to be a white to off-white solid.

Safety & Handling

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Grignard Reagents: Highly reactive and pyrophoric upon contact with air and moisture. All reactions involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous conditions.

-

Anhydrous Solvents: THF and toluene are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

-

Quenching: The quenching of Grignard reactions is exothermic. Always perform quenching slowly and with external cooling.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Part B: Grignard reaction fails to initiate. | Wet glassware or solvent; inactive magnesium surface. | Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvent. Add a small iodine crystal or a few drops of 1,2-dibromoethane to activate the magnesium. |

| Part C: Low yield of final product. | Incomplete formation of Grignard reagent; Grignard reagent quenched by moisture; side reaction with the ketone product. | Verify the concentration of the Grignard reagent before use (e.g., by titration). Ensure rigorous anhydrous conditions. Maintain low temperature (-78 °C) during the addition to prevent the newly formed ketone from reacting with a second equivalent of the Grignard reagent. [3] |

| Part C: Complex mixture of products after reaction. | Over-addition of Grignard reagent to the ketone product; side reactions due to elevated temperature. | Ensure slow, controlled addition of the Grignard reagent at low temperature. Check the stoichiometry of the reactants carefully. |

| Purification: Difficulty separating product from impurities. | Co-eluting impurities. | Adjust the polarity of the chromatography eluent. Consider using a different stationary phase or re-crystallization as an alternative purification method. |

References

-

Organic Chemistry Portal. (n.d.). Pyridine Synthesis. Retrieved from [Link]

- Banachowicz, P., Powala, A., Szabó, K., Danylyuk, O., Kalek, M., & Gryko, D. (2025). Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. Organic Letters, 27(48), 13350-13355.

-

ACS Publications. (n.d.). Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. Organic Letters. Retrieved from [Link]

-

Fu, H., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters. Retrieved from [Link]

-

Thomas, D. C., & Levy, J. N. (n.d.). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from [Link]

-

RSC Publishing. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

- Google Patents. (n.d.). 3,5-dimethyl-4-methoxypyridine derivatives.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Introduction

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is an aryl ketone derivative of pyridine, a structural motif of interest in medicinal chemistry and materials science. Its synthesis involves the coupling of a substituted pyridine ring with a dimethoxybenzoyl moiety. The most direct and established method for forming such a carbon-carbon bond between an aromatic ring and an acyl group is the Friedel-Crafts acylation reaction.[1] This reaction proceeds via electrophilic aromatic substitution, where a potent electrophile, the acylium ion, is generated from an acyl chloride in the presence of a strong Lewis acid catalyst.

This document provides a comprehensive, two-part protocol for the synthesis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine. Part A details the preparation of the requisite acylating agent, 3,5-Dimethoxybenzoyl chloride, from its corresponding carboxylic acid. Part B outlines the subsequent Friedel-Crafts acylation of 4-methylpyridine. The causality behind critical experimental steps is explained to provide researchers with a deeper understanding of the reaction mechanism and to ensure robust and reproducible results.

Overall Reaction Scheme

The synthesis is a two-step process:

Part A: Synthesis of 3,5-Dimethoxybenzoyl chloride

Part B: Synthesis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Reagents and Materials

All reagents should be of high purity (≥97%) and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the Friedel-Crafts acylation step.

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Form | Key Hazards |

| Part A | ||||

| 3,5-Dimethoxybenzoic acid | 1132-51-0 | 182.17 | Solid | Irritant |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Liquid | Corrosive, Lachrymator |

| Toluene, Anhydrous | 108-88-3 | 92.14 | Liquid | Flammable, Toxic |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Liquid | Toxic, Irritant |

| Part B | ||||

| 3,5-Dimethoxybenzoyl chloride | 17213-57-9 | 200.62 | Solid | Corrosive |

| 4-Methylpyridine (γ-Picoline) | 108-89-4 | 93.13 | Liquid | Flammable, Harmful |

| Aluminum chloride (AlCl₃), Anhydrous | 7446-70-0 | 133.34 | Solid | Corrosive, Water-Reactive |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Liquid | Volatile, Suspected Carcinogen |

| Hydrochloric acid (HCl), 2M aq. | 7647-01-0 | 36.46 | Liquid | Corrosive |

| Sodium hydroxide (NaOH), 2M aq. | 1310-73-2 | 40.00 | Liquid | Corrosive |

| Sodium sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | Solid | Hygroscopic |

Experimental Protocol

Part A: Synthesis of 3,5-Dimethoxybenzoyl Chloride[3]

This procedure converts the carboxylic acid to the more reactive acyl chloride, which is necessary for the subsequent acylation. Thionyl chloride is a standard and effective reagent for this transformation.

-

Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dimethoxybenzoic acid (36.4 g, 0.2 mol).

-

Reagent Addition: Add anhydrous toluene (160 mL) to suspend the acid, followed by a catalytic amount of DMF (2-3 drops).

-

Rationale: Toluene is an inert solvent for this reaction. DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

-

-

Reaction: Heat the suspension to 50°C. Slowly add thionyl chloride (22 mL, 0.3 mol) dropwise over 15 minutes. After the addition is complete, increase the temperature to 90°C.

-